molecular formula C46H84NO9P B3026251 (7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt

(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt

Cat. No. B3026251
M. Wt: 826.1 g/mol
InChI Key: UPSDJHICKHQRIC-MYWIMKJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid at the sn-2 position. This compound is formed in human peripheral monocytes activated by the calcium ionophore A23187 through the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase .

Scientific Research Applications

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC has several scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and phospholipid metabolism.

    Biology: Investigated for its role in cell signaling and inflammation.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.

    Industry: Utilized in the development of lipid-based drug delivery systems and as a biomarker for oxidative stress.

Safety and Hazards

This compound is for research use only and is not for human consumption or therapeutic use . It’s toxic to human umbilical vein endothelial cells (HUVECs) when used at a concentration of 100 µM .

Mechanism of Action

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC exerts its effects through the activation of specific signaling pathways. The compound interacts with cell membrane receptors and enzymes, leading to the activation of downstream signaling cascades. The primary molecular targets include phospholipases and lipoxygenases, which mediate the compound’s effects on inflammation and cell signaling .

Similar Compounds:

  • 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC
  • 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE
  • 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PS

Uniqueness: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is unique due to its specific structure, which includes stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid at the sn-2 position. This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects compared to other similar phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase in the presence of calcium ionophore A23187 . The reaction conditions typically involve the activation of human peripheral monocytes, which facilitates the oxidation process.

Industrial Production Methods: The industrial production of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is not well-documented, but it is likely to involve similar biochemical pathways as those used in laboratory synthesis. The production process would require the cultivation of monocytes and the use of specific enzymes and ionophores to achieve the desired oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC primarily undergoes oxidation reactions. The compound can also participate in hydrolysis and esterification reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC.

    Hydrolysis: Stearic acid, 15(S)-hydroxyeicosatetraenoic acid, and glycerophosphocholine.

    Esterification: Various esters depending on the reacting fatty acids and alcohols.

properties

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO9P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(49)53-41-44(42-55-57(51,52)54-40-39-47(3,4)5)56-46(50)38-34-30-27-24-21-18-19-22-25-28-32-36-43(48)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44,48H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSDJHICKHQRIC-MYWIMKJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO9P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt
Reactant of Route 2
Reactant of Route 2
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt
Reactant of Route 3
Reactant of Route 3
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt
Reactant of Route 4
Reactant of Route 4
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt
Reactant of Route 5
Reactant of Route 5
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt
Reactant of Route 6
Reactant of Route 6
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt

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